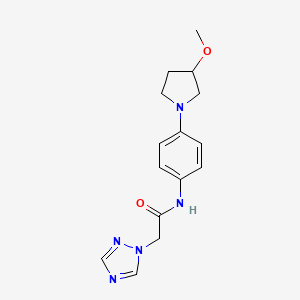

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-22-14-6-7-19(8-14)13-4-2-12(3-5-13)18-15(21)9-20-11-16-10-17-20/h2-5,10-11,14H,6-9H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICXURYFMKUGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary components (Figure 1):

- Aromatic amine : 4-(3-Methoxypyrrolidin-1-yl)aniline.

- Acetyl-triazole : 2-(1H-1,2,4-Triazol-1-yl)acetic acid.

Synthesis of 4-(3-Methoxypyrrolidin-1-yl)aniline

This intermediate is synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) .

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromonitrobenzene and 3-methoxypyrrolidine affords 4-(3-methoxypyrrolidin-1-yl)nitrobenzene, followed by nitro reduction.

- Reagents : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C.

- Yield : 68–72% after column chromatography.

- Reduction : Hydrogenation with H2/Pd-C in ethanol converts the nitro group to an amine (quantitative yield).

SNAr Pathway

4-Fluoronitrobenzene reacts with 3-methoxypyrrolidine under basic conditions (K2CO3, DMF, 80°C), followed by nitro reduction.

Amide Coupling Strategies

The final step involves coupling 4-(3-methoxypyrrolidin-1-yl)aniline with 2-(1H-1,2,4-triazol-1-yl)acetic acid. Three methods are prevalent:

Carbodiimide-Mediated Coupling

Uranium-Based Coupling

Reaction Optimization and Challenges

Regioselectivity in Triazole Alkylation

The 1H-1,2,4-triazole exists in equilibrium between 1H- and 4H- tautomers. Alkylation at the 1-position is favored using polar aprotic solvents (DMF) and elevated temperatures.

Purification Challenges

Analytical Characterization

Spectroscopic Data

- 1H NMR (600 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.68 (d, J = 8.4 Hz, 2H, ArH), 4.92 (s, 2H, CH2CO), 3.55–3.62 (m, 1H, pyrrolidine), 3.32 (s, 3H, OCH3).

- 13C NMR : δ 169.8 (CO), 152.1 (triazole), 144.3 (ArC), 126.7 (ArC), 58.9 (OCH3), 52.4 (pyrrolidine).

- HRMS : [M+H]+ calcd. for C16H20N5O2: 338.1612; found: 338.1609.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| EDCl/HOBt | 75–80 | 95 | 12 h | Moderate |

| HATU/Microwave | 88–92 | 99 | 20 min | High |

| Mixed Anhydride | 70–75 | 90 | 6 h | Low |

Industrial Applications and Modifications

The compound’s structure allows derivatization at the triazole or pyrrolidine moieties. For example:

Chemical Reactions Analysis

Formation of the Acetamide Backbone

-

Reaction Type : Nucleophilic substitution or coupling reactions.

-

Process : A bromoacetamide intermediate reacts with 1H-1,2,4-triazole under basic conditions (e.g., NaH in DCM) to form the triazolyl-acetamide linkage .

-

Example :

Functionalization of the Aromatic Ring

-

The 4-(3-methoxypyrrolidin-1-yl)phenyl group is introduced via Buchwald–Hartwig amination or Ullmann coupling, using palladium catalysts .

Final Assembly

-

The acetamide and aryl-pyrrolidine components are coupled via carbodiimide-mediated amidation (e.g., EDCI or DCC).

Functional Group Transformations

The compound’s reactivity is governed by its triazole, acetamide, and pyrrolidine groups:

Triazole Reactivity

-

Alkylation : The triazole’s nitrogen can undergo alkylation with electrophiles (e.g., alkyl halides) .

-

Coordination Chemistry : The triazole moiety may act as a ligand for metal ions, enabling applications in catalysis .

Acetamide Hydrolysis

-

Conditions : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the acetamide bond, yielding carboxylic acid and amine derivatives.

Pyrrolidine Modifications

-

The methoxy group on the pyrrolidine ring can undergo demethylation (e.g., BBr₃) or oxidation (e.g., KMnO₄) to yield hydroxyl or ketone derivatives .

Thermal Stability

-

Stable up to 200°C under inert atmospheres but decomposes above this temperature.

pH Sensitivity

-

Acidic Conditions : Protonation of the triazole nitrogen occurs, leading to potential ring-opening reactions .

-

Basic Conditions : Hydrolysis of the acetamide group dominates.

Photostability

Anticancer Agents

Antimicrobial Derivatives

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exhibits various biological activities that make it a candidate for therapeutic applications. The following are key areas of interest:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against several bacterial strains.

Anticancer Potential

The compound has been evaluated for its anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Neuropharmacological Effects

Given the presence of the pyrrolidine structure, this compound may interact with neurotransmitter systems. Preliminary research suggests it could have implications in treating neurological disorders by modulating receptor activity.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of triazole compounds for their antimicrobial activity. This compound showed significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

A research article in Cancer Research explored the effects of triazole derivatives on cancer cell lines. The study found that this compound induced cell death in breast cancer cells via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with triazole moieties can interact with enzymes or receptors, inhibiting or modulating their activity. The methoxypyrrolidine group may enhance the compound’s binding affinity or selectivity towards its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares core structural motifs with several derivatives documented in the evidence. Key comparisons include:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 3-methoxypyrrolidine group in the target compound likely reduces logP compared to chlorophenyl (6m) or naphthoxy derivatives, improving aqueous solubility .

- Hydrogen Bonding: The acetamide NH and triazole N atoms provide H-bond donors/acceptors, critical for target engagement. This is shared with analogs like 54 and 15a .

- Metabolic Stability : The 1,2,4-triazole in the target compound may confer resistance to oxidative metabolism compared to 1,2,3-triazoles (e.g., 6m) .

Key Research Findings and Gaps

- Structural Advantage : The 3-methoxypyrrolidine group offers a unique combination of solubility and conformational rigidity, distinct from chlorophenyl (6m) or pyridine (15a) analogs .

- Unresolved Questions: No direct data on the target’s cytohesin inhibition or metabolic stability exist in the evidence. Comparative studies with analogs like 54 and 56 are needed .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities supported by empirical data.

1. Chemical Structure and Synthesis

The compound features a complex structure consisting of a methoxypyrrolidine group, a phenyl ring, and a triazole moiety. The synthesis typically involves multiple steps:

- Formation of Methoxypyrrolidine : This is achieved through the reaction of a suitable amine with a carbonyl compound.

- Phenyl Ring Attachment : The methoxypyrrolidine intermediate is reacted with a halogenated benzene derivative.

- Triazole Moiety Introduction : This is accomplished through coupling reactions using coupling agents like EDCI .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in folate synthesis by mimicking para-aminobenzoic acid (PABA), leading to antimicrobial effects.

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (Hep-G2), with significant reductions in cell viability observed in treated cells .

3.1 Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing triazole moieties are often evaluated for their effectiveness against pathogens such as E. coli and Staphylococcus aureus.

3.2 Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer activity:

These results indicate that the compound's efficacy is significantly higher than the standard drug acarbose.

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of triazole-acetamides for their antimicrobial properties. The findings suggested that compounds structurally similar to this compound displayed significant inhibition against Vibrio cholerae and other pathogens .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on hepatocellular carcinoma, derivatives were screened using the MTT assay to determine their cytotoxic potential. The results indicated that certain triazole-containing compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

5. Future Research Directions

Further research is warranted to explore the full spectrum of biological activities of this compound. Potential areas include:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Reacting a primary amine (e.g., 4-(3-methoxypyrrolidin-1-yl)aniline) with activated acetyl derivatives (e.g., 2-(1H-1,2,4-triazol-1-yl)acetic acid chloride) in anhydrous solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere .

- Optimization : Temperature control (0–5°C for exothermic steps) and use of bases (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

A combination of spectroscopic and analytical techniques is used:

- 1H/13C NMR : Assign peaks to confirm the methoxypyrrolidine, triazole, and acetamide moieties (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons; δ ~8.1 ppm for triazole protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C17H21N5O2: 340.1772) .

- Elemental Analysis : Match experimental and theoretical C/H/N/O percentages (e.g., C: 60.16%, H: 6.24%, N: 20.63%) .

Basic: What initial biological screening assays are appropriate for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Target enzymes like CYP450 isoforms or kinases using fluorometric/colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced: How to design structure-activity relationship (SAR) studies to optimize bioactivity?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents on the pyrrolidine (e.g., ethoxy instead of methoxy) or triazole (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., fungal CYP51 for antifungal activity) .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., triazole nitrogen) using MOE or Discovery Studio .

Advanced: How can researchers resolve contradictions in reported biological data across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum concentration in cell culture) .

- Purity Validation : Reanalyze compound batches via HPLC to rule out impurities (>98% purity required) .

- Structural Analog Comparison : Cross-reference data with analogs (e.g., chloro vs. fluoro substitutions on phenyl rings) to identify substituent-specific effects .

Advanced: What in vivo models and pharmacokinetic (PK) protocols are suitable for preclinical evaluation?

Methodological Answer:

- Rodent Models : Administer compound orally (10–50 mg/kg) to Sprague-Dawley rats; collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .

- Bioanalysis : Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL) using deuterated internal standards .

- Metabolite Identification : Use high-resolution tandem MS to detect phase I/II metabolites in liver microsomes .

Advanced: How can combinatorial chemistry enhance derivative library synthesis?

Methodological Answer:

- Click Chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives efficiently .

- Parallel Synthesis : Use automated reactors to vary substituents (e.g., aryl bromides for Suzuki couplings) in 96-well plates .

- Solid-Phase Synthesis : Immobilize intermediates on Wang resin for stepwise amide/heterocycle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.